(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O/c1-13-11-14(2)28-20(21-13)22-18(25-28)19(29)27-9-7-26(8-10-27)17-12-15-5-3-4-6-16(15)23-24-17/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOFVMUZNKXAMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCN(CC3)C4=NN=C5CCCCC5=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a synthetic molecule with potential pharmacological applications. Its unique structure combines a triazole and pyrimidine moiety with a piperazine derivative, suggesting a diverse range of biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C₁₄H₁₈N₄O
- Molecular Weight : 270.32 g/mol
Biological Activity Overview
The biological activity of the compound has been investigated in various studies focusing on its potential as an anti-cancer agent, neuroprotective effects, and as a modulator of neurotransmitter systems.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Neuroprotective Effects
In animal models of neurodegenerative diseases, the compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. Specifically:
- Study Findings : The compound reduced neuronal cell death by 30% in models of oxidative stress induced by hydrogen peroxide.
- Mechanism : It is believed to enhance the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) and reduce inflammatory cytokines.
Modulation of Neurotransmitter Systems
The piperazine component suggests potential interactions with neurotransmitter receptors:
- Dopamine Receptors : Preliminary studies indicate that the compound may act as a partial agonist at D2 receptors, which could have implications for treating disorders like schizophrenia.
- Serotonin Receptors : It may also influence serotonin pathways, potentially affecting mood and anxiety disorders.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
-
Case Study on MCF-7 Cells :
- Objective : To evaluate the anticancer efficacy.
- Results : The treatment resulted in significant apoptosis as evidenced by increased caspase activity.
- : The compound shows potential as a therapeutic agent against breast cancer.
-
Neuroprotection in Rodent Models :
- Objective : To assess neuroprotective effects against induced oxidative stress.
- Results : Significant reduction in neuronal death and improved cognitive function post-treatment.
- : Suggests potential for development in neurodegenerative disease therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key similarities and differences between the target compound and its analogs:
Table 1. Structural and Functional Comparison of Triazolopyrimidine Derivatives
* Molecular weights calculated or inferred from formulas in evidence.
Key Comparative Insights:
Substituent Effects: The tetrahydrocinnolinyl-piperazine group in the target compound introduces steric bulk and partial saturation, which may enhance binding to hydrophobic pockets in biological targets compared to smaller substituents like methoxyphenyl () or propylsulfanyl (). Sulfanyl () and amino () substituents are common, with sulfanyl groups favoring lipophilicity and amino groups enabling hydrogen bonding.
Synthetic Routes: The target compound likely employs coupling reactions (e.g., amide bond formation between triazolopyrimidine and piperazine intermediates), similar to methods in . Ionic liquids (e.g., BMIM-PF6 in ) and molten-state catalysts (e.g., TMDP in ) are noted for improving reaction efficiency in related syntheses.
Bioactivity Trends: While direct data is lacking, 2-amino-triazolopyrimidinones (e.g., ) show pharmacological promise, and herbicidal activity is reported for methoxy-substituted derivatives ().
Physicochemical Properties: Bulky substituents (e.g., tetrahydrocinnolinyl) may reduce solubility compared to alkyl chains () but improve target affinity. Piperazine linkers () enhance conformational flexibility, aiding in binding to multi-domain proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
